{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a nitrophenylsulfonyl group and a trifluoromethylphenyl methanone moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first functionalized with a nitrophenylsulfonyl group through a nucleophilic substitution reaction. This intermediate is then reacted with a trifluoromethylphenyl methanone derivative under controlled conditions to yield the final product. Common reagents used in these reactions include sulfonyl chlorides, trifluoromethyl ketones, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives.
Scientific Research Applications
{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The nitrophenylsulfonyl group can act as an electrophile, while the trifluoromethylphenyl moiety enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- {4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(fluoromethyl)phenyl]methanone
- {4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(chloromethyl)phenyl]methanone
- {4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(bromomethyl)phenyl]methanone
Uniqueness
The presence of the trifluoromethyl group in {4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone distinguishes it from similar compounds. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs with different substituents.
Properties
IUPAC Name |
[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O5S/c19-18(20,21)14-5-3-4-13(12-14)17(25)22-8-10-23(11-9-22)30(28,29)16-7-2-1-6-15(16)24(26)27/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGDHTOYBUDGJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.